2-Chloropyridine-4-sulfonic acid
Overview
Description
2-Chloropyridine-4-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO3S. It is a derivative of pyridine, where the chlorine atom is attached to the second position and the sulfonic acid group is attached to the fourth position of the pyridine ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloropyridine-4-sulfonic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the reaction of 2-chloropyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyridine-4-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution: Formation of 2-aminopyridine-4-sulfonic acid or 2-thiopyridine-4-sulfonic acid.
Oxidation: Formation of 2-chloropyridine-4-sulfonyl chloride.
Reduction: Formation of 2-chloropyridine-4-sulfonamide.
Scientific Research Applications
2-Chloropyridine-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Utilized in the development of drugs with anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Chloropyridine-4-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group enhances the compound’s ability to form strong hydrogen bonds and ionic interactions, which can inhibit enzyme activity or modulate receptor function. The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- **2-Chloropyridine
Properties
IUPAC Name |
2-chloropyridine-4-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-5-3-4(1-2-7-5)11(8,9)10/h1-3H,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFEBFTRRXBTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302809 | |
Record name | 2-Chloro-4-pyridinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-81-0 | |
Record name | 2-Chloro-4-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-pyridinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.